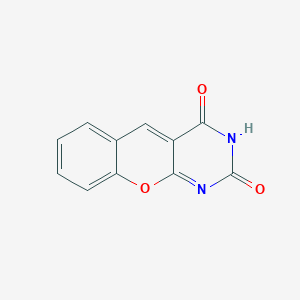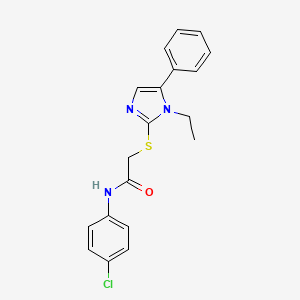
MC2184
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is generally produced in small quantities for scientific research rather than large-scale industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
MC2184 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce substituted chromeno[2,3-d]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
MC2184 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various chemical processes.
Biology: Employed in research to understand the biological functions of sirtuin proteins, particularly SIRT1.
Medicine: Investigated for its potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin proteins
Wirkmechanismus
MC2184 exerts its effects by inhibiting the activity of human recombinant SIRT1. SIRT1 is a sirtuin protein that plays a crucial role in regulating cellular processes such as aging, transcription, and apoptosis. By inhibiting SIRT1, this compound can modulate these processes, making it a valuable tool in research focused on aging and related diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to MC2184 include:
- CAY10602
- MIND4-19
- Tenovin-6 Hydrochloride
- Et-29
- Splitomicin
- Nicotinamide riboside chloride
- 5-Feruloylquinic acid
- Selisistat R-enantiomer
Uniqueness
This compound is unique in its specific inhibition of human recombinant SIRT1, making it a valuable compound for studying the role of sirtuin proteins in various biological processes. Its distinct chemical structure and targeted mechanism of action set it apart from other sirtuin inhibitors .
Eigenschaften
IUPAC Name |
chromeno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCRAXOACCPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2689393.png)

![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2689396.png)


![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide](/img/structure/B2689404.png)

![tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B2689406.png)
![2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2689408.png)

![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)

![1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2689413.png)

